molecular formula C8H8NNaO4S B13167084 Sodium 2-ethyl-5-nitrobenzene-1-sulfinate

Sodium 2-ethyl-5-nitrobenzene-1-sulfinate

Cat. No.: B13167084
M. Wt: 237.21 g/mol
InChI Key: FPSGANFJBQLUBW-UHFFFAOYSA-M
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Description

Sodium 2-ethyl-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₈NNaO₄S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-ethyl-5-nitrobenzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of 2-ethyl-5-nitrobenzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the sulfinate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-ethyl-5-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-ethyl-5-nitrobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. This mechanism is crucial in many synthetic pathways, particularly in the formation of sulfonamides and sulfones .

Comparison with Similar Compounds

  • Sodium nitrobenzenesulfinate
  • Sodium trifluoromethanesulfinate
  • Sodium thiophene-2-sulfinate
  • Sodium pyridine-3-sulfinate

Comparison: Sodium 2-ethyl-5-nitrobenzene-1-sulfinate is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. Compared to other sodium sulfinates, it offers unique advantages in terms of stability and reactivity, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C8H8NNaO4S

Molecular Weight

237.21 g/mol

IUPAC Name

sodium;2-ethyl-5-nitrobenzenesulfinate

InChI

InChI=1S/C8H9NO4S.Na/c1-2-6-3-4-7(9(10)11)5-8(6)14(12)13;/h3-5H,2H2,1H3,(H,12,13);/q;+1/p-1

InChI Key

FPSGANFJBQLUBW-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+]

Origin of Product

United States

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